![molecular formula C15H11N3O3 B2941633 4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid CAS No. 438574-92-6](/img/structure/B2941633.png)
4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid
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Description
Scientific Research Applications
α-Glucosidase Inhibition
This compound has been synthesized and investigated for its α-glucosidase inhibition activity . α-Glucosidase inhibitors are used to treat diabetes mellitus by controlling blood sugar levels. They inhibit α-glucosidase, an enzyme responsible for the conversion of starch and disaccharides to glucose .
Antitumor Activity
Some 4-oxo-1,2,3-triazino derivatives, which include the structure of the compound , have been synthesized and studied for their antitumor activity . This suggests that “4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid” could potentially be used in cancer research and treatment .
Drug Development
The compound’s structure and properties could make it a candidate for drug development. For instance, it could be used to synthesize new molecules with potential therapeutic effects .
Biochemical Research
Given its potential α-glucosidase inhibition activity, this compound could be used in biochemical research to study the mechanisms of enzyme inhibition and the metabolic processes related to glucose production .
Pharmaceutical Chemistry
The compound could be used in pharmaceutical chemistry for the synthesis of new drugs, especially those targeting diabetes and cancer .
Medicinal Chemistry
In medicinal chemistry, this compound could be used as a starting point for the design and synthesis of new therapeutic agents, given its potential biological activities .
properties
IUPAC Name |
4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-14-12-3-1-2-4-13(12)16-17-18(14)9-10-5-7-11(8-6-10)15(20)21/h1-8H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHYIAMTRPTKRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid |
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